molecular formula C9H5BrFNO B13695083 3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile

3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Cat. No.: B13695083
M. Wt: 242.04 g/mol
InChI Key: NJRKFWCKFGIQSI-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of phenylpropanenitrile, featuring both bromine and fluorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

    Substitution: Various substituted phenylpropanenitriles

    Reduction: 3-(3-Bromo-2-fluorophenyl)-3-aminopropanenitrile

    Oxidation: 3-(3-Bromo-2-fluorophenyl)-3-oxopropanoic acid

Scientific Research Applications

3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorophenylacetonitrile
  • 3-Bromo-2-fluorophenylmethanol
  • 3-Bromo-2-fluorophenylboronic acid

Uniqueness

3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

3-(3-bromo-2-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2

InChI Key

NJRKFWCKFGIQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)CC#N

Origin of Product

United States

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